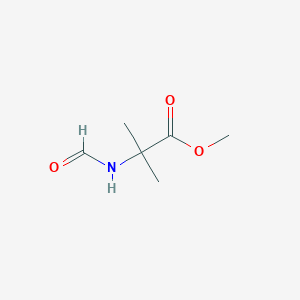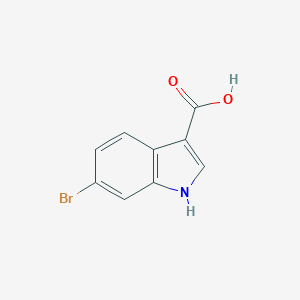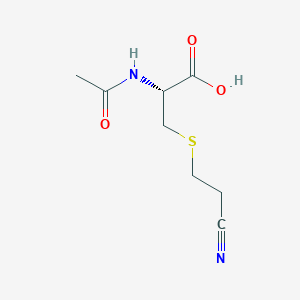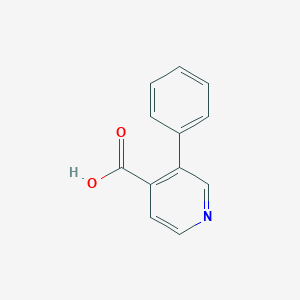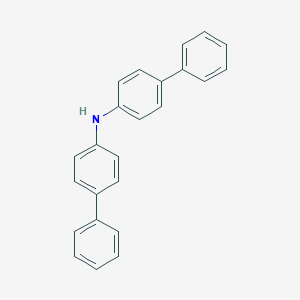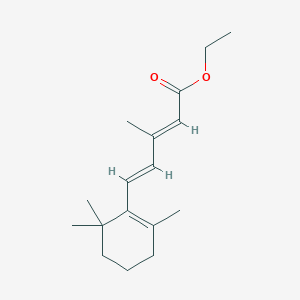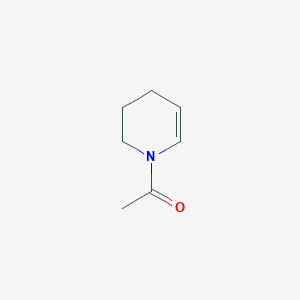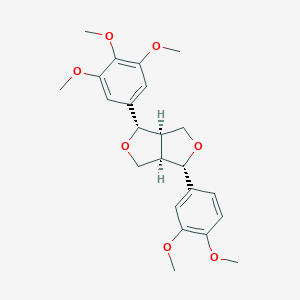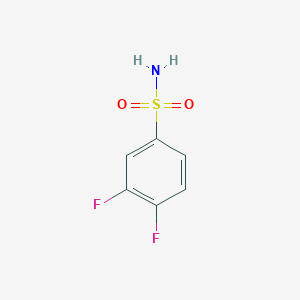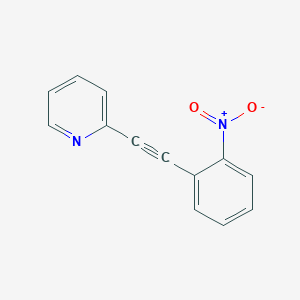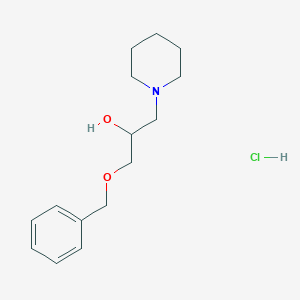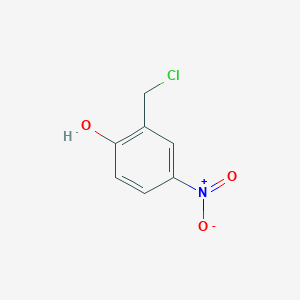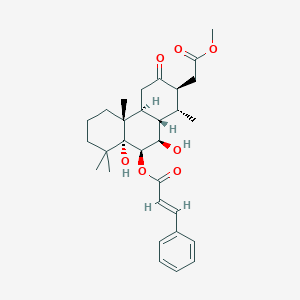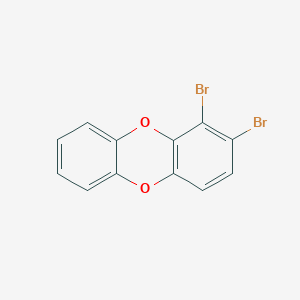
1,2-Dibromooxanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromodibenzo-p-dioxin is a chemical compound belonging to the family of dibenzo-p-dioxins, which are known for their structural complexity and environmental persistence. This compound is characterized by the presence of two bromine atoms attached to the dibenzo-p-dioxin structure. Dibenzo-p-dioxins, including 1,2-Dibromodibenzo-p-dioxin, are often studied for their toxicological properties and environmental impact .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromodibenzo-p-dioxin can be synthesized through various chemical reactions. One common method involves the bromination of dibenzo-p-dioxin using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 1,2-Dibromodibenzo-p-dioxin may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The production process must be carefully controlled to minimize the formation of unwanted by-products and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzo-p-dioxin derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or non-brominated dibenzo-p-dioxins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various dibenzo-p-dioxin derivatives with altered bromine content or additional functional groups.
Applications De Recherche Scientifique
1,2-Dibromodibenzo-p-dioxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of dibenzo-p-dioxins.
Biology: Investigated for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Studied for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Used in the development of brominated flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dibromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound can activate the receptor, leading to changes in gene expression and subsequent biological effects. This mechanism is similar to that of other dioxins and contributes to the compound’s toxicological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Dibromodibenzo-p-dioxin include:
Polychlorinated dibenzo-p-dioxins (PCDDs): Chlorinated analogs with similar structures and toxicological properties.
Polybrominated dibenzo-p-dioxins (PBDDs): Other brominated dibenzo-p-dioxins with different bromine substitution patterns.
Polychlorinated dibenzofurans (PCDFs): Structurally related compounds with a single oxygen bridge instead of two.
Uniqueness
1,2-Dibromodibenzo-p-dioxin is unique due to its specific bromine substitution pattern, which influences its chemical reactivity and biological effects. Compared to its chlorinated analogs, the brominated compound may exhibit different environmental persistence and toxicological profiles .
Propriétés
Numéro CAS |
103456-37-7 |
|---|---|
Formule moléculaire |
C12H6Br2O2 |
Poids moléculaire |
341.98 g/mol |
Nom IUPAC |
1,2-dibromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6Br2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H |
Clé InChI |
MKXZILBIAQNODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
SMILES canonique |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
| 132602-69-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


